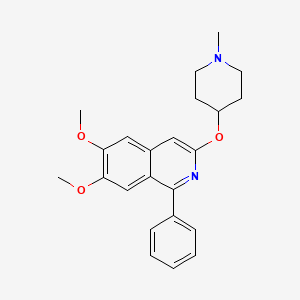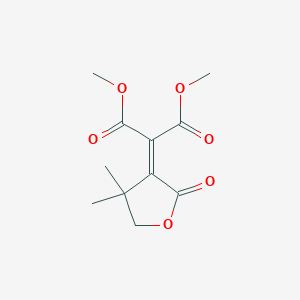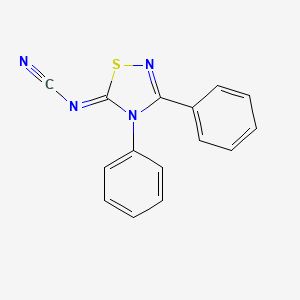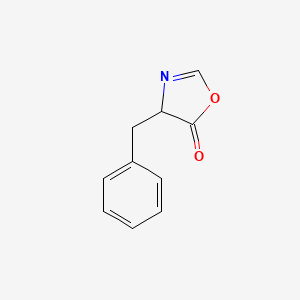
4-Benzyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse reactivity and are used as intermediates in the synthesis of various biologically active compounds. The structure of 4-Benzyloxazol-5(4H)-one consists of a five-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Benzyloxazol-5(4H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolone ring into other heterocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized to create complex molecules with potential biological activity.
Aplicaciones Científicas De Investigación
4-Benzyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of amino acids, β-lactams, and other heterocyclic compounds.
Biology: The compound is studied for its potential as a building block in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxazol-5(4H)-one involves its ability to act as a nucleophile or electrophile in chemical reactions. The presence of both oxygen and nitrogen atoms in the ring structure allows for diverse reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxazol-5(4H)-one: Lacks the benzyl group, leading to different reactivity and applications.
4-Methyloxazol-5(4H)-one: Contains a methyl group instead of a benzyl group, affecting its chemical properties.
4-Phenyloxazol-5(4H)-one:
Uniqueness
4-Benzyloxazol-5(4H)-one is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other oxazolone derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Propiedades
Número CAS |
56390-21-7 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
4-benzyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
Clave InChI |
RXZMAUPDPLZWQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


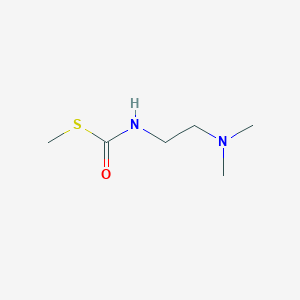
![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
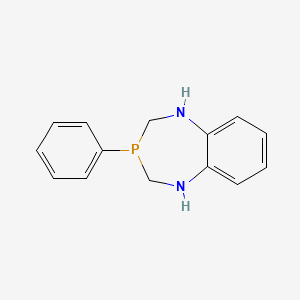
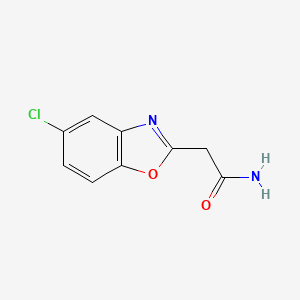
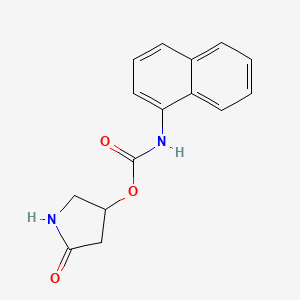
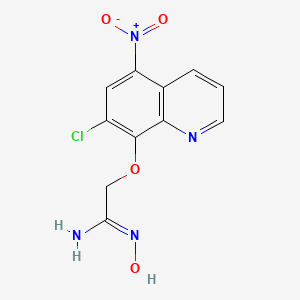
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)


